molecular formula C18H22N4O7S B15000267 ethyl 5-({6-[(Z)-(2-carbamothioylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({6-[(Z)-(2-carbamothioylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B15000267
M. Wt: 438.5 g/mol
InChI Key: BLNXHKOIXRMBPO-SCDVKCJHSA-N
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Description

ETHYL 5-({6-[(Z)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as oxazole, benzodioxole, and carbamothioylamino

Preparation Methods

The synthesis of ETHYL 5-({6-[(Z)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the benzodioxole moiety, followed by the introduction of the oxazole ring. The final steps involve the addition of the carbamothioylamino group and the esterification to form the ethyl ester. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.

    Reduction: The carbamothioylamino group can be reduced under appropriate conditions.

    Substitution: The benzodioxole and oxazole rings can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 5-({6-[(Z)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The oxazole and benzodioxole rings can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting their function. The carbamothioylamino group may also play a role in its biological activity by interacting with specific enzymes or receptors. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to ETHYL 5-({6-[(Z)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE include other benzodioxole and oxazole derivatives These compounds share some structural similarities but differ in their functional groups and overall structure, which can lead to differences in their chemical reactivity and biological activity

Properties

Molecular Formula

C18H22N4O7S

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 5-[[6-[(Z)-(carbamothioylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H22N4O7S/c1-4-26-17(23)12-6-9(29-22-12)5-10-11(7-20-21-18(19)30)14(25-3)16-15(13(10)24-2)27-8-28-16/h7,9H,4-6,8H2,1-3H3,(H3,19,21,30)/b20-7-

InChI Key

BLNXHKOIXRMBPO-SCDVKCJHSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=N\NC(=S)N

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=NNC(=S)N

Origin of Product

United States

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